molecular formula C15H19N3O3 B2509505 N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]oxane-4-carboxamide CAS No. 2034593-77-4

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]oxane-4-carboxamide

Cat. No.: B2509505
CAS No.: 2034593-77-4
M. Wt: 289.335
InChI Key: CLXQFXXPLDBNSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]oxane-4-carboxamide is a synthetic organic compound featuring a hybrid heterocyclic framework. Its structure comprises:

  • Furan-2-yl: A five-membered aromatic oxygen heterocycle.
  • 1H-Pyrazol-1-yl: A nitrogen-containing heterocycle with two adjacent nitrogen atoms.
  • Oxane (tetrahydropyran): A six-membered oxygen ring in a chair conformation.
  • Carboxamide linkage: Connects the oxane ring to the ethyl backbone.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c19-15(12-4-9-20-10-5-12)16-11-13(14-3-1-8-21-14)18-7-2-6-17-18/h1-3,6-8,12-13H,4-5,9-11H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXQFXXPLDBNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NCC(C2=CC=CO2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]oxane-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as furan-2-carboxylic acid.

    Synthesis of the pyrazole ring: This step involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole ring.

    Coupling of the furan and pyrazole rings: The furan and pyrazole rings are coupled through a suitable linker, such as an ethyl group, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the oxane ring: The oxane ring is formed through the cyclization of a suitable precursor, such as 4-hydroxybutanoic acid.

    Final coupling step: The oxane ring is coupled with the furan-pyrazole intermediate to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of alternative solvents and catalysts to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]oxane-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione.

    Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

    Substitution: The oxane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted oxane derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]oxane-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antifungal activities.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]oxane-4-carboxamide involves its interaction with various molecular targets and pathways. For example:

    Antimicrobial activity: It may inhibit the synthesis of bacterial cell walls or interfere with microbial DNA replication.

    Anti-inflammatory activity: It may inhibit the production of pro-inflammatory cytokines or block the activation of inflammatory pathways.

    Anticancer activity: It may induce apoptosis in cancer cells or inhibit the proliferation of tumor cells.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]oxane-4-carboxamide with analogs identified in the evidence:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Structural Differences vs. Target Compound
This compound (Target) C₁₅H₁₉N₃O₃ 301.33 (calc.) Furan, pyrazole, oxane, carboxamide Reference compound
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide C₁₈H₁₇N₃O₄S 371.4 Furan, thiazole, carboxamide, benzyl Replaces pyrazole with thiazole; adds methoxybenzyl
N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide C₉H₁₀N₄O₂S 238.27 (calc.) Pyrazole, thiazole, carboxamide Smaller scaffold; lacks oxane ring
5-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide C₉H₁₁N₃O₂ 193.20 (calc.) Oxazole, pyrazole, carboxamide Replaces furan/oxane with oxazole; methylated pyrazole
methyl (2S,4R)-1-(furan-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylate C₁₂H₁₅NO₅ 253.25 (calc.) Furan, pyrrolidine, ester, hydroxyl Replaces pyrazole with pyrrolidine; ester linkage

Key Findings from Structural Analogues

Thiazoles are common in kinase inhibitors (e.g., dasatinib) . Oxazole-containing analogs () reduce steric bulk compared to oxane, possibly enhancing solubility but reducing membrane permeability .

Backbone Modifications: The oxane ring in the target compound provides conformational rigidity, which may improve binding selectivity compared to flexible ethyl backbones in compounds . Pyrrolidine-hydroxyl systems () introduce chirality and hydrogen-bond donors, critical for targeting enzymes like proteases .

Pharmacological Implications :

  • Compounds with methoxybenzyl groups () often exhibit enhanced lipophilicity, favoring central nervous system penetration .
  • Methylated pyrazoles () may resist metabolic oxidation, improving pharmacokinetic profiles .

Biological Activity

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]oxane-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a furan ring, a pyrazole moiety, and an oxane carboxamide structure. The general synthetic route for this compound typically involves several steps:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
  • Attachment of the Furan Ring : This step may involve coupling reactions, such as Suzuki or Heck reactions.
  • Formation of the Carboxamide : The final step involves coupling the furan-pyrazole intermediate with an appropriate carboxylic acid derivative under suitable conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit various enzymes by mimicking the structure of natural substrates, thus binding to their active sites. The interactions are facilitated by hydrogen bonding and π-π stacking due to the presence of furan and pyrazole rings.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. For instance:

  • A study demonstrated that derivatives containing pyrazole exhibited significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation. The selectivity index for some derivatives was found to be superior to that of established anti-inflammatory drugs like celecoxib .
CompoundCOX-2 Inhibition (%)Selectivity Index
This compound95.58.22
Celecoxib82.88.17

2. Analgesic Effects

The compound has shown promising analgesic effects in various models:

  • In vivo studies indicated that it significantly reduced pain responses in animal models comparable to standard analgesics .

3. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Laboratory tests revealed that it exhibited activity against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving carrageenan-induced paw edema in rats, researchers found that the administration of this compound resulted in a significant reduction in swelling compared to the control group (p < 0.05). The compound's efficacy was comparable to that of diclofenac sodium, a well-known anti-inflammatory agent .

Case Study 2: COX Inhibition Analysis

A series of synthesized pyrazole derivatives were screened for their COX inhibitory activity using enzyme immunoassays. The results indicated that this compound had an IC50 value of 0.045 µM for COX-2, showcasing its potential as a selective inhibitor .

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]oxane-4-carboxamide?

The synthesis typically involves multi-step reactions, starting with the preparation of furan and pyrazole precursors. A common approach includes:

  • Step 1 : Condensation of furan-2-carboxaldehyde with 1H-pyrazole derivatives under basic conditions (e.g., K₂CO₃ or NaH) to form the ethyl-linked intermediate .
  • Step 2 : Coupling the intermediate with oxane-4-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (0–60°C), and stoichiometry to improve yield (>70%) and purity (>95% by HPLC). Reaction progress is monitored via TLC or HPLC .

Basic: How is the structural integrity of this compound validated in academic research?

Key characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of furan (δ 6.2–7.4 ppm), pyrazole (δ 7.5–8.1 ppm), and oxane protons (δ 3.5–4.0 ppm). 2D experiments (COSY, HSQC) resolve overlapping signals .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ = 347.1604) .
  • IR Spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm the carboxamide C=O stretch .

Basic: What preliminary biological assays are recommended to assess its bioactivity?

Initial screening should focus on:

  • Enzyme Inhibition : Test against kinases or cyclooxygenase (COX) at 1–100 µM concentrations, using fluorescence-based assays .
  • Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced: How can researchers optimize synthetic routes to address low yields or impurities?

  • Catalyst Screening : Replace EDC with DCC or use organocatalysts (e.g., DMAP) to enhance coupling efficiency .
  • Solvent Effects : Switch from polar aprotic (DMF) to ethereal solvents (THF) to reduce side reactions .
  • Purification : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to isolate high-purity fractions .

Advanced: How should researchers resolve contradictions in spectral data during structural elucidation?

  • Case Example : Discrepancies in ¹H NMR integration ratios may arise from tautomerism in the pyrazole ring. Use variable-temperature NMR (VT-NMR) to stabilize conformers .
  • Cross-Validation : Compare experimental IR peaks with computational simulations (DFT/B3LYP) to confirm functional groups .

Advanced: What mechanistic studies are critical to understanding its biological activity?

  • Target Binding : Perform surface plasmon resonance (SPR) to measure binding affinity (KD) to hypothesized targets (e.g., kinases) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS to assess pharmacokinetic profiles .

Advanced: What methodological approaches are used for pharmacological profiling?

Assay Type Protocol Key Parameters
Dose-Response 72-hour exposure to cancer cell lines (e.g., MCF-7)IC₅₀, Hill slope
Enzyme Kinetics Michaelis-Menten analysis with varying substrate concentrationsKm, Vmax, inhibition constant (Ki)
Apoptosis Flow cytometry with Annexin V/PI stainingEarly/late apoptosis ratios

Advanced: How is in vitro/in vivo toxicity evaluated for this compound?

  • In Vitro : Ames test for mutagenicity; comet assay for DNA damage .
  • In Vivo : Acute toxicity in rodents (OECD 423 guidelines), monitoring organ histopathology and serum biomarkers (ALT, creatinine) .

Advanced: What computational tools predict its binding modes and SAR?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or EGFR .
  • QSAR Models : Train models on analogs (e.g., furan-pyrazole derivatives) to correlate substituents (e.g., electron-withdrawing groups) with activity .

Advanced: How do structural modifications influence its bioactivity?

Analog Modification Activity Trend
N-[2-(5-methylfuran-2-yl)-2-(1H-pyrazol-1-yl)ethyl]oxane-4-carboxamide Methyl substitution on furan↑ COX-2 inhibition, ↓ solubility
N-[2-(furan-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)ethyl]oxane-4-carboxamide Nitro group on pyrazole↑ Antimicrobial activity, ↑ toxicity

Data derived from structural analogs in

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.